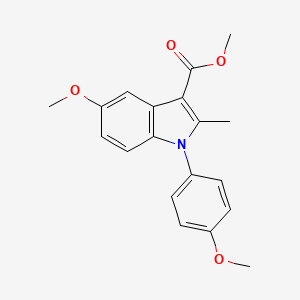
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
Overview
Description
This compound is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry due to its versatility . It contains methoxy groups and a carboxylate group, which may influence its reactivity and potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives are often synthesized through reactions such as Friedel–Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with aryl azides and substituted nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of methoxy groups could impact its solubility, while the carboxylate group could influence its acidity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocycles containing nitrogen, such as 1,2,3-triazoles, are pivotal in synthetic chemistry due to their significant biological activities. The compound can be utilized in the synthesis of these heterocycles through reactions with other organic intermediates. This process often involves cycloaddition reactions or click chemistry, leading to the production of various substituted derivatives with potential medicinal applications .
Pharmacological Research
The indole moiety of the compound is of particular interest in pharmacological research. Indoles are a core structure in many natural and synthetic molecules with therapeutic potential. Research into the pharmacological activities of indole derivatives, including their potential as antioxidants, anti-inflammatory agents, and neuroprotective compounds, is a promising application of this compound .
Medicinal Chemistry
In medicinal chemistry, the compound can serve as a precursor for the development of new pharmaceuticals. Its molecular structure allows for the attachment of various functional groups, enabling the design of novel drugs with specific physicochemical properties to target particular biological pathways .
Biological Activity Profiling
The compound’s derivatives can be profiled for a range of biological activities against various pathogens and conditions. This includes testing for antibacterial, antifungal, and antiviral properties, as well as assessing the potential for treating neurodegenerative disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSSPKBJMCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




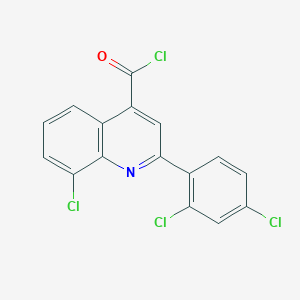

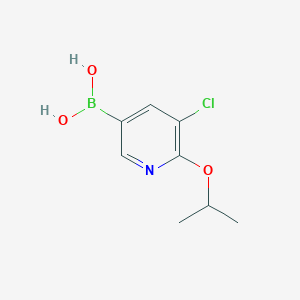
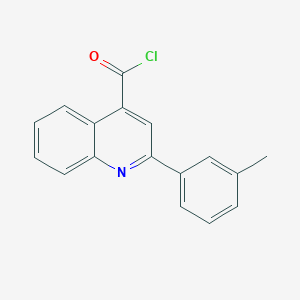

![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
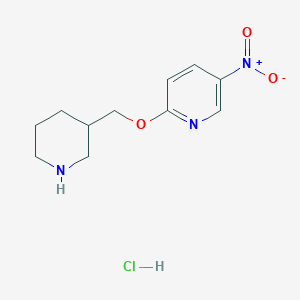


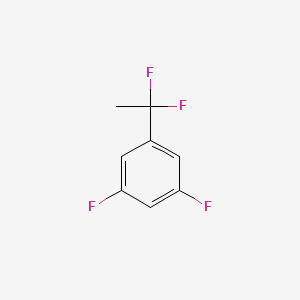
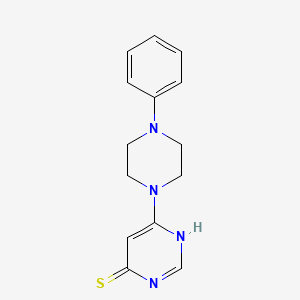

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)